molecular formula C17H16N4O3S B5243934 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE

Cat. No.: B5243934
M. Wt: 356.4 g/mol
InChI Key: ZBCSUCUGKWCXMA-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a nitrophenyl butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with carbon disulfide under acidic conditions. The resulting benzimidazole is then reacted with a suitable alkylating agent to introduce the sulfanyl group.

The next step involves the synthesis of the nitrophenyl butanamide moiety. This can be achieved by nitration of butanamide followed by coupling with the benzimidazole derivative under basic conditions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonylated benzimidazole derivatives.

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The nitrophenyl group may enhance binding affinity through π-π interactions or hydrogen bonding. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-METHOXYPHENYL)BUTANAMIDE: Similar structure but with a methoxy group instead of a nitro group.

    2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-CHLOROPHENYL)BUTANAMIDE: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)BUTANAMIDE imparts unique electronic properties, making it more reactive in certain chemical reactions. This can enhance its potential as a therapeutic agent or a precursor for further chemical modifications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-15(25-17-19-13-5-3-4-6-14(13)20-17)16(22)18-11-7-9-12(10-8-11)21(23)24/h3-10,15H,2H2,1H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCSUCUGKWCXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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